molecular formula C12H7Cl3N2O4S B11026933 4-nitro-N-(2,4,5-trichlorophenyl)benzenesulfonamide

4-nitro-N-(2,4,5-trichlorophenyl)benzenesulfonamide

Cat. No.: B11026933
M. Wt: 381.6 g/mol
InChI Key: MQBCEGHVULAGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(2,4,5-trichlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H7Cl3N2O4S and a molecular weight of 381.62 It is a derivative of benzenesulfonamide, characterized by the presence of nitro and trichlorophenyl groups

Preparation Methods

The synthesis of 4-nitro-N-(2,4,5-trichlorophenyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2,4,5-trichloroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

4-nitro-N-(2,4,5-trichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-nitro-N-(2,4,5-trichlorophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-(2,4,5-trichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

4-nitro-N-(2,4,5-trichlorophenyl)benzenesulfonamide can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activities due to the presence of both nitro and trichlorophenyl groups.

Properties

Molecular Formula

C12H7Cl3N2O4S

Molecular Weight

381.6 g/mol

IUPAC Name

4-nitro-N-(2,4,5-trichlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H7Cl3N2O4S/c13-9-5-11(15)12(6-10(9)14)16-22(20,21)8-3-1-7(2-4-8)17(18)19/h1-6,16H

InChI Key

MQBCEGHVULAGHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.